molecular formula C8H13IO B1640276 (E)-1-Iodo-1-octen-3-one

(E)-1-Iodo-1-octen-3-one

Cat. No.: B1640276
M. Wt: 252.09 g/mol
InChI Key: LRJFQILVAYLBBP-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-Iodo-1-octen-3-one is a useful research compound. Its molecular formula is C8H13IO and its molecular weight is 252.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13IO

Molecular Weight

252.09 g/mol

IUPAC Name

(E)-1-iodooct-1-en-3-one

InChI

InChI=1S/C8H13IO/c1-2-3-4-5-8(10)6-7-9/h6-7H,2-5H2,1H3/b7-6+

InChI Key

LRJFQILVAYLBBP-VOTSOKGWSA-N

SMILES

CCCCCC(=O)C=CI

Isomeric SMILES

CCCCCC(=O)/C=C/I

Canonical SMILES

CCCCCC(=O)C=CI

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 25 g (0.16 moles) of 1-chloro-1-octen-3-one (Example 187) and 35 g (0.23 moles) of sodium iodide in 200 ml of reagent acetone is stirred at the reflux temperature for 18 hours. The cooled mixture is filtered and the mother liquor taken to dryness. The residual oil is dissolved in benzene and the solution is washed with 5% sodium thiosulfate solution, saturated sodium chloride solution, dried and taken to dryness. The residual oil is crystallized from hexane to give 26 g of a white solid, mp 35°-37° C.; λ max 1670, 950 cm-1.
Name
1-chloro-1-octen-3-one
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 25g (0.16 moles) of 1-chloro-1-octen-3-one (Example 187) and 35 g (0.23 moles) of sodium iodide in 200 ml of reagent acetone is stirred at the reflux temperature for 18 hours. The cooled mixture is filtered and the mother liquor taken to dryness. The residual oil is dissolved in benzene and the solution is washed with 5% sodium thiosulfate solution, saturated sodium chloride solution, dried and taken to dryness. The residual oil is crystallized from hexane to give 26 g of a white solid, mp 35°-37° C.; λ max 1670, 950 cm-1.
[Compound]
Name
25g
Quantity
0.16 mol
Type
reactant
Reaction Step One
Name
1-chloro-1-octen-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.